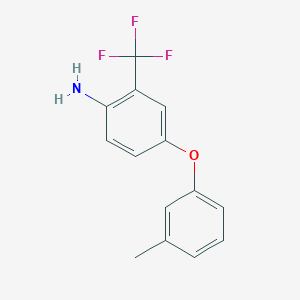

4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

4-(3-methylphenoxy)-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-3-2-4-10(7-9)19-11-5-6-13(18)12(8-11)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHGAZSHJGNAFFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC(=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) Method

Reactants: 3-methylphenol (m-cresol) and 2-(trifluoromethyl)nitrobenzene or 2-(trifluoromethyl)aniline derivatives.

Catalysts/Base: Potassium carbonate (K2CO3) or other bases to generate the phenoxide ion.

Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Conditions: Elevated temperatures (typically 100–130 °C) to facilitate nucleophilic attack of the phenoxide ion on the aromatic ring bearing a suitable leaving group (e.g., halogen or nitro group).

Mechanism: The phenoxide ion attacks the electron-deficient aromatic ring bearing the trifluoromethyl substituent, displacing a leaving group and forming the phenoxy linkage.

Post-reaction: If starting from a nitro precursor, reduction to the aniline is performed subsequently.

This method is widely used due to its straightforwardness and good yields.

Ullmann Coupling

Reactants: 3-methylphenol and 2-(trifluoromethyl)halobenzene or halogenated aniline derivatives.

Catalysts: Copper catalysts (e.g., CuI) often with ligands such as diamines.

Base: Potassium carbonate or cesium carbonate.

Solvent: Polar aprotic solvents like DMF or DMSO.

Conditions: Elevated temperatures (120–150 °C) under inert atmosphere.

Mechanism: Copper-catalyzed coupling of the phenol oxygen with the aryl halide to form the aryl ether bond.

This method is advantageous for substrates where SNAr is less efficient due to electronic or steric factors.

Reduction of Nitro Precursors

Starting Material: Nitro-substituted intermediates such as 4-(3-methylphenoxy)-2-(trifluoromethyl)nitrobenzene.

Reducing Agents: Catalytic hydrogenation using hydrogen gas with palladium on carbon (Pd/C) catalyst, or chemical reduction using iron/HCl or sodium dithionite.

Conditions: Mild temperatures (room temperature to 50 °C), atmospheric or elevated hydrogen pressure.

Outcome: Conversion of the nitro group to the corresponding aniline with high selectivity and yield.

Catalytic hydrogenation is preferred for cleaner reactions and easier workup.

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | SNAr coupling | 3-methylphenol, 2-(trifluoromethyl)nitrobenzene, K2CO3, DMF, 120 °C, 12 h | 75–85 | Phenoxy bond formation |

| 2 | Catalytic hydrogenation | Pd/C, H2 (1–5 atm), ethanol, room temp, 6–12 h | 90–95 | Nitro to aniline reduction |

| 1 | Ullmann coupling | 3-methylphenol, 2-(trifluoromethyl)halobenzene, CuI, K2CO3, DMF, 130 °C, 24 h | 70–80 | Alternative phenoxy bond formation |

These yields are consistent with literature reports for similar trifluoromethyl-substituted anilines.

Continuous Flow Synthesis: Industrial production may employ continuous flow reactors to improve heat and mass transfer, enabling better control over reaction parameters and scalability.

Purification: Crude products are purified by recrystallization (e.g., ethanol/water mixtures) or chromatographic techniques (silica gel column chromatography with hexane/ethyl acetate gradients).

Environmental and Safety: Use of less toxic solvents and catalysts is preferred; hydrogenation requires proper safety measures due to flammability.

Catalyst Development: β-cyclodextrin-functionalized Pd nanocatalysts have been reported to enhance hydrogenation efficiency and selectivity for trifluoromethyl anilines, achieving yields of 90–95% under mild aqueous conditions.

Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are standard for monitoring reaction progress and optimizing reaction times.

Temperature Control: Maintaining optimal temperature (100–130 °C for SNAr, 120–150 °C for Ullmann) is critical to maximize yield and minimize side reactions.

Base Selection: Potassium carbonate is commonly used, but cesium carbonate can improve reaction rates in some cases.

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 3-methylphenol, trifluoromethyl-nitrobenzene, K2CO3, DMF | 120 °C, 12 h | High yield, straightforward | Requires electron-deficient ring |

| Ullmann Coupling | 3-methylphenol, trifluoromethyl-halobenzene, CuI, K2CO3, DMF | 130 °C, 24 h | Effective for less activated rings | Higher temperature, longer time |

| Catalytic Hydrogenation | Nitro precursor, Pd/C, H2, ethanol | Room temp, 1–5 atm H2, 6–12 h | Clean reduction, high selectivity | Requires hydrogen handling |

The preparation of 4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline is efficiently achieved through nucleophilic aromatic substitution or Ullmann coupling to form the phenoxy linkage, followed by reduction of nitro precursors to the aniline. Optimization of reaction conditions, catalyst choice, and purification methods are critical for high yield and purity. Advances in catalytic systems and continuous flow processing further enhance the scalability and environmental profile of the synthesis.

Chemical Reactions Analysis

4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline can undergo several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline has a wide range of applications in scientific research:

Biology: The compound’s unique functional groups make it useful in studying biological processes and interactions at the molecular level.

Medicine: Its properties are exploited in the design of drugs with improved efficacy and metabolic stability.

Mechanism of Action

The mechanism of action of 4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, while the methylphenoxy group can influence its overall reactivity and stability. These interactions can modulate various biochemical pathways, leading to the desired effects in different applications .

Comparison with Similar Compounds

4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline can be compared with other compounds that have similar functional groups, such as:

3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: This compound also contains trifluoromethyl and methyl groups, but with different structural arrangements and additional functional groups.

3-methyl-4-[4-(trifluoromethyl)thio]phenoxy]benzenamine: This compound features a trifluoromethylthio group instead of a trifluoromethyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties that are valuable in various applications.

Biological Activity

4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline is an organic compound that has gained attention in medicinal chemistry and materials science due to its unique structural features, including a trifluoromethyl group and a methoxyphenoxy substituent. This compound is classified under trifluoromethylated anilines, which are known for their diverse biological activities and electronic properties. The following sections explore the synthesis, biological mechanisms, and specific activities of this compound.

Chemical Structure and Synthesis

The molecular formula of this compound is C₁₄H₁₂F₃NO, with a molecular weight of 267.25 g/mol. The synthesis typically involves the reaction of 3-methylphenol with trifluoromethyl aniline through various chemical transformations to introduce the desired functional groups.

Synthesis Pathway

- Starting Materials : 3-methylphenol and trifluoromethyl aniline.

- Reactions : The synthesis involves nucleophilic substitution reactions to attach the methoxyphenoxy group to the aniline backbone.

- Yield : The reactions generally yield high purity products suitable for further biological testing.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of matrix metalloproteinase-1 (MMP-1). MMPs are crucial in various physiological and pathological processes, including tissue remodeling and cancer metastasis.

The mechanism of action for this compound primarily involves:

- Inhibition of MMP-1 : Studies have shown that this compound can inhibit MMP-1 activity significantly, with some derivatives demonstrating up to 60-fold higher potency compared to analogs .

- Interaction with Biological Targets : The trifluoromethyl group enhances the compound's binding affinity to target proteins, facilitating its inhibitory effects on cellular processes.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- MMP-1 Inhibition Study :

-

Cytotoxicity in Cancer Cells :

- Preliminary data suggest that this compound exhibits cytotoxic effects on various cancer cell lines, including leukemia cells. The binding interactions between the compound and specific enzymes involved in cell proliferation lead to apoptosis in these cells.

Comparative Biological Activity Table

Q & A

Q. What are the optimal synthetic routes for preparing 4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline and its derivatives?

- Methodological Answer : The compound is synthesized via bromination using N-bromosuccinimide (NBS) in DMF at 60°C, achieving yields of 80–89% (e.g., bromination at the ortho position relative to the amino group) . For coupling reactions, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) are employed under nitrogen at 80°C, followed by reverse-phase column chromatography (acetonitrile/water with 0.03% formic acid) for purification . Critical Parameters :

- Temperature control (room temperature to 60°C) to minimize side reactions.

- Use of anhydrous DMF to prevent hydrolysis.

- Slow addition of NBS to avoid exothermic decomposition .

Q. How can researchers characterize this compound and validate its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : Key / NMR signals include aromatic protons (δ 6.8–7.5 ppm) and trifluoromethyl carbons (δ 120–125 ppm, ) .

- LCMS/HPLC : Use C18 columns with acetonitrile-water gradients. Expected for the parent ion is 329 [M+H], with retention times ~0.81–0.82 minutes under SQD-FA05 conditions .

- Elemental Analysis : Confirm fluorine content (≥45% by weight) via combustion ion chromatography.

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields across different reaction conditions?

- Methodological Answer : Discrepancies in yields (e.g., 80% vs. 89%) arise from variations in reagent addition rates, temperature ramping, or residual moisture. To mitigate:

- Standardize NBS addition to ≤0.1 mol/min in DMF.

- Pre-dry substrates at 60°C under vacuum.

- Monitor reaction progress via TLC (hexane:ethyl acetate = 3:1, R ≈ 0.4) .

Case Study : Bromination at 60°C for 2 hours improves regioselectivity over room-temperature reactions, reducing polybrominated byproducts .

Q. How does the compound interact with biological targets, such as GABA receptors?

- Methodological Answer : As a precursor to Broflanilide, it may metabolize into desmethyl derivatives that act as noncompetitive antagonists at RDL GABA receptors. To study this:

Metabolic Profiling : Incubate with liver microsomes (e.g., rat S9 fraction) and analyze via LCMS for desmethyl metabolites ( shift of -14) .

Receptor Binding Assays : Use -EBOB radioligand displacement in insect Sf9 cells expressing RDL receptors. IC values <10 nM indicate high affinity .

Q. What are the stability challenges of this compound under long-term storage?

- Methodological Answer : The compound degrades via hydrolysis of the trifluoromethyl group or oxidation of the aniline moiety. Stability protocols include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.